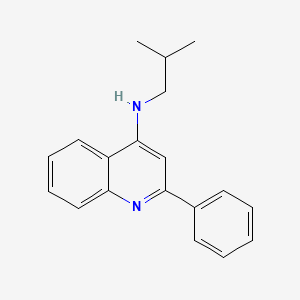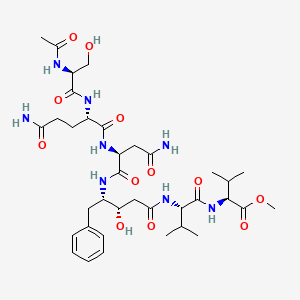
L-Valine, N-(N-(4-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-2,4,5-trideoxy-5-phenyl-L-threo-pentonoyl)-L-valyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valine, N-(N-(4-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-2,4,5-trideoxy-5-phenyl-L-threo-pentonoyl)-L-valyl)-, methyl ester is a complex organic compound with a significant role in various biochemical processes. This compound is a derivative of L-Valine, an essential amino acid, and is characterized by its intricate structure involving multiple amino acid residues and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(N-(4-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-2,4,5-trideoxy-5-phenyl-L-threo-pentonoyl)-L-valyl)-, methyl ester involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of amino groups followed by the sequential addition of amino acid residues. The final step involves the esterification of the compound to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions efficiently. These machines use solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.
化学反应分析
Types of Reactions
L-Valine, N-(N-(4-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-2,4,5-trideoxy-5-phenyl-L-threo-pentonoyl)-L-valyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
L-Valine, N-(N-(4-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-2,4,5-trideoxy-5-phenyl-L-threo-pentonoyl)-L-valyl)-, methyl ester has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
作用机制
The mechanism of action of L-Valine, N-(N-(4-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-2,4,5-trideoxy-5-phenyl-L-threo-pentonoyl)-L-valyl)-, methyl ester involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, including enzyme activity, receptor binding, and signal transduction. The exact pathways and targets depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-{(2S)-2-[(N-Acetyl-L-seryl)amino]butanoyl}-L-valine
- N-[3-[(N-Acetyl-L-seryl)amino]benzoyl]-L-valine
Uniqueness
L-Valine, N-(N-(4-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-2,4,5-trideoxy-5-phenyl-L-threo-pentonoyl)-L-valyl)-, methyl ester is unique due to its complex structure and the presence of multiple amino acid residues. This complexity allows it to participate in a wide range of biochemical reactions and interactions, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
127231-56-5 |
|---|---|
分子式 |
C36H56N8O12 |
分子量 |
792.9 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxy-5-phenylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C36H56N8O12/c1-18(2)30(35(54)44-31(19(3)4)36(55)56-6)43-29(50)16-26(47)23(14-21-10-8-7-9-11-21)41-33(52)24(15-28(38)49)42-32(51)22(12-13-27(37)48)40-34(53)25(17-45)39-20(5)46/h7-11,18-19,22-26,30-31,45,47H,12-17H2,1-6H3,(H2,37,48)(H2,38,49)(H,39,46)(H,40,53)(H,41,52)(H,42,51)(H,43,50)(H,44,54)/t22-,23-,24-,25-,26-,30-,31-/m0/s1 |
InChI 键 |
HYESCYZJIQCTEL-LXTPJMTPSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)C[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)C)O |
规范 SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


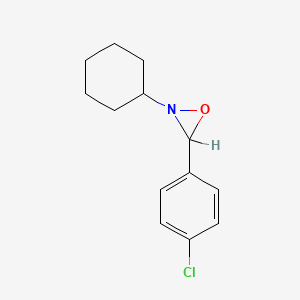
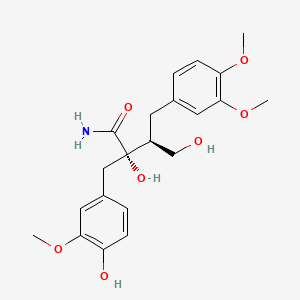
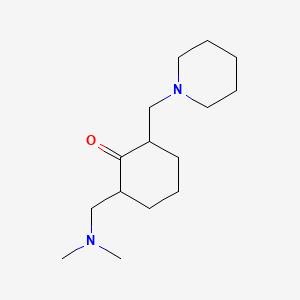
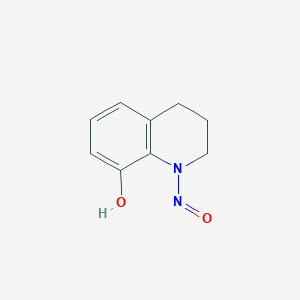
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791813.png)
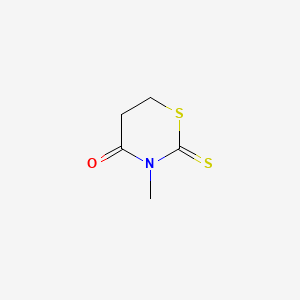
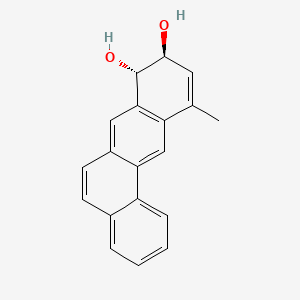
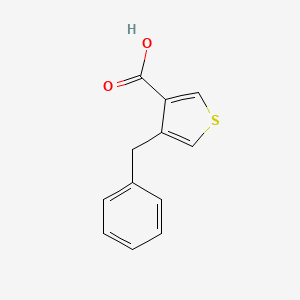
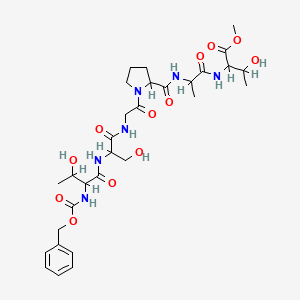
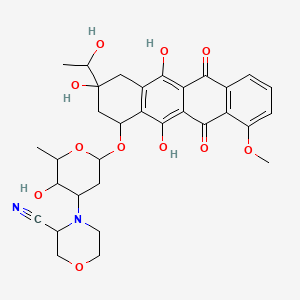
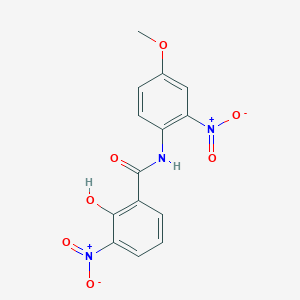
![2-Pyrazin-2-yl-1-[4-(2-pyrazin-2-ylacetyl)phenyl]ethanone](/img/structure/B12791846.png)
